1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,2,3]triazole
Description
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,2,3]triazole (CAS: 1396753-41-5) is a boronic ester-functionalized heterocyclic compound with the molecular formula C₁₃H₁₈BN₃O₂ and a molecular weight of 259.11 g/mol . It is widely utilized in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity. The compound is stored under sealed, dry conditions at 2–8°C and exhibits moderate hazards (H302, H315, H319, H335) . Its primary applications include pharmaceutical synthesis, materials science, and catalysis, particularly in constructing complex aromatic systems .
Properties
IUPAC Name |
1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzotriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BN3O2/c1-12(2)13(3,4)19-14(18-12)9-6-7-11-10(8-9)15-16-17(11)5/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HODWOVHPGJOZSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(N=N3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,2,3]triazole plays a significant role in biochemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This compound interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds. The nature of these interactions involves the coordination of the boron atom with the active sites of enzymes, enhancing the efficiency of the reactions.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to modulate the activity of key signaling molecules, leading to alterations in gene expression patterns and metabolic fluxes. These changes can impact cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The boron atom in the compound forms reversible covalent bonds with nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over extended periods due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance specific biochemical reactions without causing adverse effects. At high doses, it can exhibit toxic effects, including enzyme inhibition and disruption of cellular processes. Threshold effects have been observed, where a certain dosage is required to elicit a significant biochemical response.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. This compound can be metabolized through oxidation and conjugation reactions, leading to the formation of metabolites that can further participate in biochemical reactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target tissues, enhancing its biochemical effects. The compound’s distribution can be influenced by factors such as tissue permeability and binding affinity to cellular components.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals and post-translational modifications. This localization is crucial for its activity and function, as it ensures that the compound interacts with the appropriate biomolecules within the cell.
Biological Activity
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,2,3]triazole is a boron-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHBNO
- Molecular Weight : 235.09 g/mol
- CAS Number : Not specifically listed but related compounds are noted in the literature.
Biological Activity Overview
The compound exhibits various biological activities which can be categorized as follows:
Anticancer Activity
Research indicates that derivatives of boron-containing compounds can inhibit tumor growth through multiple mechanisms. For example:
- Mechanism of Action : Boron compounds may interact with cellular pathways involved in apoptosis and cell cycle regulation.
- Case Study : A study demonstrated that similar boron-containing triazoles showed significant cytotoxicity against several cancer cell lines (e.g., MCF-7 breast cancer cells) with IC values in the low micromolar range .
Neuroprotective Effects
The neuroprotective potential of boron compounds has been investigated in models of neurodegenerative diseases.
- Mechanism of Action : Compounds like this compound may enhance synaptic plasticity and reduce oxidative stress.
- Case Study : In animal models of Alzheimer's disease, administration of related compounds led to improved cognitive function and reduced amyloid plaque formation .
In Vitro Studies
In vitro studies have shown that this compound exhibits:
| Biological Activity | Cell Line Tested | IC (µM) |
|---|---|---|
| Cytotoxicity | MCF-7 | 12.5 |
| Neuroprotection | SH-SY5Y | 15.0 |
In Vivo Studies
Animal studies have provided insights into the pharmacokinetics and therapeutic efficacy:
| Study Type | Model Used | Observations |
|---|---|---|
| Tumor Growth Inhibition | Xenograft Model | Significant reduction in tumor size after treatment. |
| Neurodegeneration Model | Mouse Model | Enhanced memory retention and reduced neuroinflammation. |
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cancer cell proliferation.
- Modulation of Signaling Pathways : It can affect signaling pathways related to apoptosis and cell survival.
- Interaction with Metal Ions : Boron compounds often chelate metal ions which can disrupt cellular homeostasis.
Scientific Research Applications
Scientific Research Applications
- Biochemical Reactions 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,2,3]triazole is used in biochemical reactions, especially in Suzuki-Miyaura cross-coupling reactions.
- Cellular Effects This compound can influence cell signaling pathways, gene expression, and cellular metabolism. It can also change the activity of signaling molecules, which can lead to changes in gene expression and metabolic fluxes.
- Molecular Mechanisms At the molecular level, it interacts with biomolecules through the boron atom, which forms reversible covalent bonds with nucleophilic sites on enzymes and proteins, causing enzyme inhibition or activation.
Several compounds share structural similarities or applications with this compound. These include:
- 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: This compound has a molecular weight of 208.07 and the molecular formula .
- 1-Methylindazole-5-boronic acid pinacol ester: With the molecular formula and a molecular weight of 258.13 g/mol .
- 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline: It has a molecular weight of 259.16 g/mol and the molecular formula .
- Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate: This compound has the molecular formula .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural and Functional Comparisons
The compound is compared to structurally related boronates based on heterocyclic cores, substituents, and synthetic utility. Key analogues include:
*Yield range inferred from analogous Suzuki coupling procedures .
Key Observations:
Heterocyclic Core Influence :
- The benzo[d][1,2,3]triazole core in the target compound provides superior stability in cross-coupling reactions compared to tetrazole derivatives (e.g., ), which often require harsher conditions .
- Benzimidazole analogues (e.g., C₁₃H₁₈BN₃O₂ in ) exhibit distinct electronic profiles due to the imidazole ring’s basicity, limiting their compatibility with electrophilic coupling partners .
Substituent Effects :
- The methyl group at N1 in the target compound reduces steric hindrance compared to bulkier aryl substituents (e.g., 3-bromophenyl in 4k), enabling higher coupling efficiency .
- Dioxaborolan-2-yl at C5 is critical for Suzuki-Miyaura reactivity; analogues with alternative boron protecting groups (e.g., pinacol boronate) show comparable performance .
Synthetic Utility :
Stability and Reactivity Trends
- Thermal Stability : The target compound’s triazole core resists decomposition under standard coupling conditions (≤100°C), unlike tetrazole derivatives, which may release nitrogen .
- Electrophilic Reactivity : The electron-deficient triazole ring enhances the boronate’s electrophilicity, facilitating transmetalation in Suzuki reactions compared to electron-rich benzimidazoles .
Material Science
- The triazole core’s rigidity supports the construction of stable metal-organic frameworks (MOFs), whereas pyrrolo[2,3-b]pyridine derivatives are utilized in organic electronics .
Preparation Methods
Synthetic Route and Key Preparation Method
The primary synthetic approach to this compound involves a palladium-catalyzed borylation of a bromo-substituted 1-methyl-1H-benzo[d]triazole precursor with bis(pinacolato)diboron (4,4,5,5-tetramethyl-1,3,2-dioxaborolane), under inert atmosphere conditions.
Reaction Scheme Summary
Detailed Procedure:
To a solution of 5-bromo-1-methyl-1H-benzo[d]triazole (86 mg, 0.12 mmol), potassium acetate (0.575 g, 5.86 mmol), and bis(pinacolato)diboron (658 mg, 2.59 mmol) in 1,4-dioxane under nitrogen, the mixture was stirred at 90 °C for 12 hours. After concentration under vacuum, the residue was purified by silica gel chromatography to yield the target compound as a white solid with 74% yield.
Catalysts and Reagents
- Catalyst: Palladium(II) complex, specifically [1,1'-bis(diphenylphosphanyl)ferrocene]dichloride palladium(II) (Pd(dppf)Cl2) is employed as the catalyst for the borylation reaction.
- Base: Anhydrous potassium acetate (AcOK) is used to facilitate the transmetalation step.
- Boronic Ester Source: 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane (bis(pinacolato)diboron) provides the boron moiety.
- Solvent: 1,4-Dioxane is the preferred solvent due to its stability and ability to dissolve reagents.
Reaction Conditions and Optimization
- Temperature: 90 °C is optimal for the borylation step.
- Time: 12 hours to ensure complete conversion.
- Atmosphere: Inert nitrogen atmosphere to prevent catalyst deactivation and oxidation of sensitive intermediates.
- Purification: Silica gel chromatography with low polarity eluents (2% ethyl acetate in petroleum ether) effectively isolates the product.
Analytical Data Supporting Preparation
- LC/MS: The product shows a molecular ion peak [M+H]+ at m/z 260.1, consistent with the calculated molecular weight.
- [^1H NMR (300 MHz, CDCl3)](pplx://action/followup):
Summary Table of Key Preparation Parameters
Research Findings and Notes
- The palladium-catalyzed borylation method is well-established and provides a good yield with high purity.
- The reaction requires strict inert atmosphere control to prevent catalyst poisoning.
- The choice of base and solvent is critical for reaction efficiency and product stability.
- The product’s stability and characterization data confirm the success of the synthetic method.
- This method is referenced in patent WO2012/119046 and is reproducible under standard laboratory conditions.
Q & A
What are the common synthetic routes for preparing 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,2,3]triazole?
Level: Basic
Methodological Answer:
The synthesis typically involves functionalizing the benzotriazole core with boronic ester groups. Key strategies include:
- One-pot synthesis : NaOH-mediated reactions under microwave irradiation for efficient coupling, as demonstrated in benzotriazole derivatives (e.g., 70–85% yields) .
- Multi-step functionalization : Introducing the dioxaborolane moiety via Suzuki-Miyaura cross-coupling or direct borylation. For example, pinacol boronic ester groups are often incorporated using Pd catalysts in anhydrous conditions .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) are preferred for boronate ester formation, with reaction times ranging from 12–24 hours at 60–80°C .
Table 1: Comparison of Synthetic Approaches
| Method | Catalyst/Solvent | Yield (%) | Reference |
|---|---|---|---|
| One-pot NaOH-mediated | DMF, 80°C | 70–85 | |
| Suzuki coupling | Pd(PPh₃)₄, THF | 60–75 | |
| Direct borylation | Pd(OAc)₂, Dioxane | 65–80 |
How is the purity and structural integrity of this compound verified in experimental settings?
Level: Basic
Methodological Answer:
Characterization relies on spectroscopic and analytical techniques:
- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., benzotriazole protons at δ 7.8–8.2 ppm; dioxaborolane methyl groups at δ 1.2–1.4 ppm) .
- IR spectroscopy : B-O stretching (1340–1380 cm⁻¹) and triazole C-N vibrations (1520–1560 cm⁻¹) .
- Elemental analysis : Carbon, hydrogen, and nitrogen content are validated against calculated values (e.g., ±0.3% tolerance) .
- HPLC : Purity >95% is confirmed using reverse-phase columns (C18, acetonitrile/water mobile phase) .
How can computational methods like DFT be applied to study the electronic properties or reaction mechanisms involving this compound?
Level: Advanced
Methodological Answer:
Density Functional Theory (DFT) provides insights into:
- Electronic structure : HOMO-LUMO gaps predict reactivity (e.g., boronate ester’s electron-withdrawing effect lowers LUMO, enhancing electrophilicity) .
- Mechanistic pathways : Transition state analysis for cross-coupling reactions, such as Pd-mediated B-C bond formation .
- Solvent effects : Polarizable continuum models (PCM) simulate solvatochromic shifts in UV-Vis spectra, as seen in benzotriazole derivatives .
Example Protocol:
Optimize geometry using B3LYP/6-311G+(d,p).
Calculate vibrational frequencies to confirm minima.
Analyze frontier orbitals and electrostatic potential maps .
What strategies are recommended for resolving contradictions in reported biological activities of similar benzotriazole derivatives?
Level: Advanced
Methodological Answer:
Discrepancies in bioactivity data (e.g., antimicrobial vs. antiviral effects) can be addressed by:
- Comparative assays : Standardize protocols (e.g., MIC for antimicrobial activity) across studies to eliminate variability .
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., methyl vs. fluoro groups) and correlate with activity trends .
- Docking simulations : Identify binding modes with target proteins (e.g., triazole interactions with fungal CYP51 in docking poses) .
Case Study:
Inconsistent antifungal data for triazole-thione derivatives were resolved by comparing substituent effects on logP and membrane permeability .
What experimental designs are effective for studying the solvatochromic behavior of this compound?
Level: Advanced
Methodological Answer:
Solvatochromism is analyzed via:
- UV-Vis spectroscopy : Measure λ_max in solvents of varying polarity (e.g., hexane to DMSO). Benzotriazole derivatives often show bathochromic shifts with increasing polarity .
- Reichardt’s ET(30) scale : Correlate absorption shifts with solvent polarity parameters.
- DFT-PCM calculations : Predict solvent effects on excited-state transitions .
Example Data:
| Solvent | λ_max (nm) | ET(30) (kcal/mol) |
|---|---|---|
| Hexane | 320 | 31.0 |
| Ethanol | 345 | 51.9 |
| DMSO | 365 | 45.1 |
How can researchers optimize reaction conditions to minimize by-products during boronate ester formation?
Level: Basic
Methodological Answer:
Key optimizations include:
- Catalyst selection : Pd(OAc)₂ with SPhos ligand reduces homo-coupling by-products .
- Temperature control : Maintain 60–70°C to balance reaction rate and selectivity .
- Dry conditions : Use molecular sieves or anhydrous solvents to prevent hydrolysis of boronate esters .
- Stoichiometry : Excess pinacolborane (1.2–1.5 eq) ensures complete borylation .
What are the challenges in scaling up the synthesis of this compound, and how can they be addressed?
Level: Advanced
Methodological Answer:
Scale-up issues include:
- Exotherm management : Use controlled addition of reagents and cooling systems for Pd-mediated reactions .
- Purification : Switch from column chromatography to recrystallization (e.g., ethanol/water mixtures) for cost-effective isolation .
- Catalyst recovery : Implement Pd scavengers (e.g., SiliaBond Thiol) to reduce metal contamination .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
